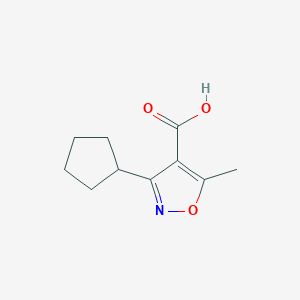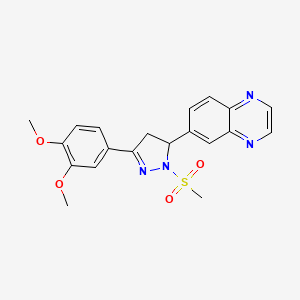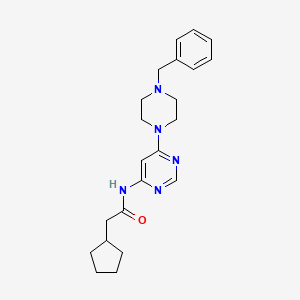![molecular formula C9H9N3O2 B2452154 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-90-4](/img/structure/B2452154.png)
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-90-4 . It has a molecular weight of 191.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.19 . Other physical and chemical properties such as density and vapor pressure are not available in the retrieved resources .Aplicaciones Científicas De Investigación
Biotransformation Studies 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid and related compounds have been a subject of biotransformation studies, particularly in rat models. Zhao et al. (1996) investigated the biotransformation of this compound in both in vitro and in vivo settings, revealing major metabolites and their formation processes involving cytochrome P450 and other enzymes (Zhao et al., 1996).
Synthesis and Derivative Studies Research by Tumkevičius et al. (2000) and Tumkevičius et al. (2013) focused on the synthesis of derivatives of this compound, exploring their potential fungicidal properties and providing insights into the optimal routes for their synthesis (Tumkevičius et al., 2000), (Tumkevičius et al., 2013).
Chemical Structure and Reactions The chemical structure and reactions of variants of this compound have been extensively studied. For instance, Kurihara et al. (1983) and Kim et al. (1969) explored the synthesis and reactions of various related compounds, highlighting the potential for transformation and derivatization (Kurihara et al., 1983), (Kim et al., 1969).
Quantum Chemical Studies Mamarakhmonov et al. (2016) conducted quantum chemical studies on similar compounds, providing insights into the energies, electronic structures, and molecular geometries, which are crucial for understanding the reactivity and potential applications of these compounds (Mamarakhmonov et al., 2016).
NMR Spectra Analysis Research by Kress (1994) focused on synthesizing pyrimidine derivatives and analyzing their proton NMR spectra, contributing to a deeper understanding of their chemical properties (Kress, 1994).
Amino Acid and Peptide Analogues Studies have also explored the use of similar compounds in the synthesis of amino acid and peptide analogues, as demonstrated by Bissyris et al. (2005), who synthesized ATPC-amino acids and ATPC-peptides using a derivative of this compound (Bissyris et al., 2005).
Crystal Structure Analysis Additionally, Canfora et al. (2010) reported the molecular structure of a related compound in different crystal environments, contributing to the understanding of its structural properties (Canfora et al., 2010).
Propiedades
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)


![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)



![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)